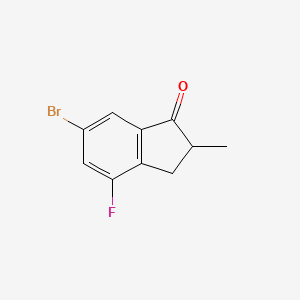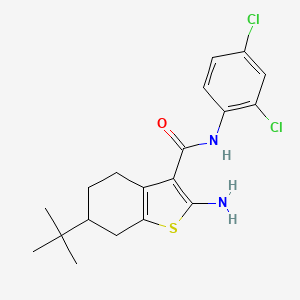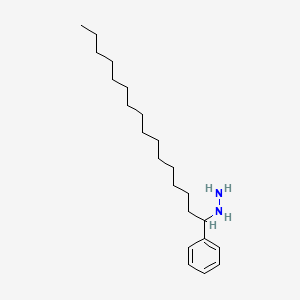
1-Phenylhexadecylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylhexadecylhydrazine is a chemical compound that has been widely studied for its potential applications in scientific research. It is a hydrazine derivative that has been shown to have significant effects on the biochemical and physiological processes in living organisms.
Mécanisme D'action
The mechanism of action of 1-Phenylhexadecylhydrazine involves its interaction with various enzymes and proteins in the body. It has been shown to inhibit the activity of ACAT, which leads to a decrease in the accumulation of cholesterol esters in cells. It has also been shown to activate the caspase pathway, leading to programmed cell death in cancer cells. In neurodegenerative diseases, it has been shown to inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Phenylhexadecylhydrazine include a decrease in the accumulation of cholesterol esters in cells, induction of apoptosis in cancer cells, and neuroprotective effects in neurodegenerative diseases. It has also been shown to have anti-inflammatory and antioxidant effects in various studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Phenylhexadecylhydrazine in lab experiments include its ability to inhibit the activity of ACAT, induce apoptosis in cancer cells, and have neuroprotective effects in neurodegenerative diseases. Its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
For the study of 1-Phenylhexadecylhydrazine include further studies on its safety and efficacy in humans, the development of novel therapeutic agents based on its mechanism of action, and the exploration of its potential applications in other areas such as metabolic disorders and infectious diseases.
Méthodes De Synthèse
The synthesis of 1-Phenylhexadecylhydrazine involves the reaction of phenylhydrazine with hexadecyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps. The yield of the synthesis can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant concentration.
Applications De Recherche Scientifique
1-Phenylhexadecylhydrazine has been used in various scientific research applications such as lipid metabolism, cancer research, and neurodegenerative diseases. It has been shown to inhibit the activity of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in the synthesis of cholesterol esters. This inhibition leads to a decrease in the accumulation of cholesterol esters in cells, which has potential therapeutic implications for diseases such as atherosclerosis.
In cancer research, 1-Phenylhexadecylhydrazine has been studied for its ability to induce apoptosis in cancer cells. It has been shown to activate the caspase pathway, leading to programmed cell death in cancer cells. This makes it a potential candidate for the development of anticancer drugs.
In neurodegenerative diseases, 1-Phenylhexadecylhydrazine has been shown to have neuroprotective effects. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. It has also been shown to reduce oxidative stress and inflammation in the brain, which are factors that contribute to the progression of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-phenylhexadecylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(24-23)21-18-15-14-16-19-21/h14-16,18-19,22,24H,2-13,17,20,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNHWNWCULNPRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C1=CC=CC=C1)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

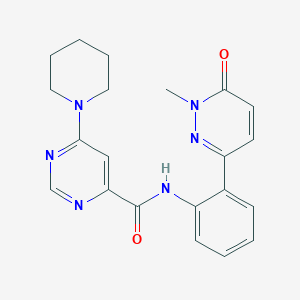
![N-(4-ethoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2713304.png)
![(4-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2713305.png)
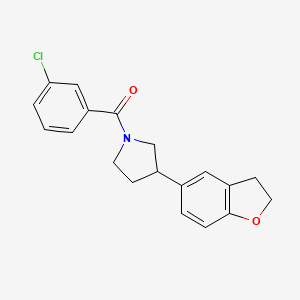
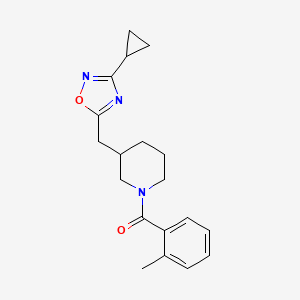
![N6-ethyl-N4,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2713310.png)
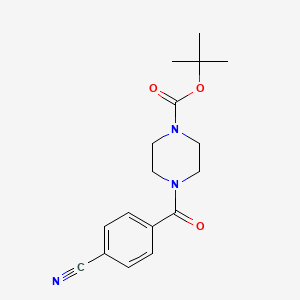
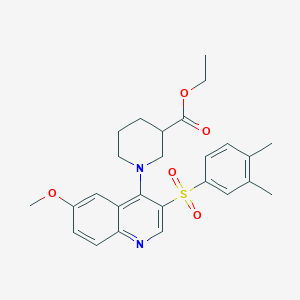
![N-(3-phenylpropyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2713315.png)
![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2713318.png)

![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2713320.png)
